molecular formula C12H20O2 B12659335 ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate CAS No. 81907-73-5

ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate

Cat. No.: B12659335
CAS No.: 81907-73-5
M. Wt: 196.29 g/mol
InChI Key: RPDFFQYGAMUWKS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a cyclopentene ring with three methyl groups and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Carboxylic Acid+EthanolH2SO4Ethyl Ester+Water\text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl Ester} + \text{Water} Carboxylic Acid+EthanolH2​SO4​​Ethyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Transesterification: Different ester and ethanol.

Scientific Research Applications

Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclopentene ring with three methyl groups, which imparts distinct chemical and physical properties.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various applications.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Isopropyl butyrate: Used in perfumes and as a flavoring agent.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

81907-73-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate

InChI

InChI=1S/C12H20O2/c1-5-14-11(13)8-10-7-6-9(2)12(10,3)4/h6,10H,5,7-8H2,1-4H3/t10-/m0/s1

InChI Key

RPDFFQYGAMUWKS-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CC=C(C1(C)C)C

Canonical SMILES

CCOC(=O)CC1CC=C(C1(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.